molecular formula C19H16N4O4S B12125266 N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide

Cat. No.: B12125266
M. Wt: 396.4 g/mol
InChI Key: YCKIBNQQLOZMPQ-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines a benzodioxole ring, a triazine ring, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide typically involves multiple steps. The initial step often includes the formation of the benzodioxole ring, followed by the introduction of the triazine ring through a series of condensation reactions. The final step involves the attachment of the sulfanylacetamide group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    Cyproheptadine: A compound with a similar triazine ring structure.

    Benzothiazole derivatives: Compounds with similar benzodioxole ring structures.

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16N4O4S

Molecular Weight

396.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[6-(4-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H16N4O4S/c1-11-2-4-12(5-3-11)17-18(25)21-19(23-22-17)28-9-16(24)20-13-6-7-14-15(8-13)27-10-26-14/h2-8H,9-10H2,1H3,(H,20,24)(H,21,23,25)

InChI Key

YCKIBNQQLOZMPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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